5-bromo-2-fluoro-N'-hydroxybenzenecarboximidamide

Description

Chemical Structure and Properties

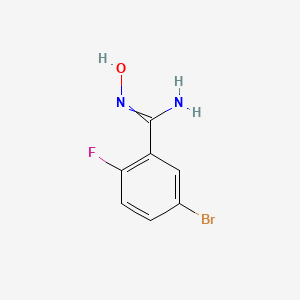

5-Bromo-2-fluoro-N'-hydroxybenzenecarboximidamide (CAS: 1260024-36-9) is a halogenated aromatic compound with the molecular formula C₇H₆BrFN₂O and a molecular weight of 233.04 g/mol . Its structure features:

- A benzene ring substituted with bromine at position 5 and fluorine at position 2.

- An N'-hydroxycarboximidamide functional group, which includes a hydroxylamine moiety attached to the carboximidamide nitrogen.

This unique combination of halogens and functional groups confers distinct physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, making it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science .

Properties

Molecular Formula |

C7H6BrFN2O |

|---|---|

Molecular Weight |

233.04 g/mol |

IUPAC Name |

5-bromo-2-fluoro-N'-hydroxybenzenecarboximidamide |

InChI |

InChI=1S/C7H6BrFN2O/c8-4-1-2-6(9)5(3-4)7(10)11-12/h1-3,12H,(H2,10,11) |

InChI Key |

QKTWSAHXFBJDFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=NO)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-fluoro-N’-hydroxybenzenecarboximidamide typically involves the reaction of 2-bromo-5-fluorobenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired carboximidamide .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

Reduction: The nitro group can be reduced to an amine.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields oxo derivatives, while reduction of the nitro group forms amines .

Scientific Research Applications

5-Bromo-2-fluoro-N’-hydroxybenzenecarboximidamide is utilized in various scientific research fields, including:

Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 5-bromo-2-fluoro-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Halogenated Benzenecarboximidamide Derivatives

The biological and chemical properties of halogenated benzenecarboximidamides are highly dependent on the type , position , and number of halogens . Key comparisons include:

Table 1: Halogen-Type Comparison

Key Findings :

- Bromine’s larger atomic radius enhances hydrophobic interactions with biological targets, while fluorine’s high electronegativity improves metabolic stability .

- The 5-bromo-2-fluoro substitution in the target compound may optimize both target binding and solubility compared to monosubstituted analogs .

Positional Isomers and Structural Analogs

Substituent positions significantly influence activity:

Table 2: Positional Isomer Comparison

Key Findings :

- The 5-bromo-2-fluoro configuration in the target compound may offer superior binding to enzymes like kinases or proteases compared to isomers with halogens at positions 2 and 6 .

Functional Group Modifications

Additional functional groups alter reactivity and applications:

Table 3: Functional Group Comparison

Key Findings :

- The N'-hydroxycarboximidamide group in the target compound enables hydrogen bonding with active sites, a feature absent in methylated analogs like 5-bromo-2-fluoro-N,N,4-trimethylbenzamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.